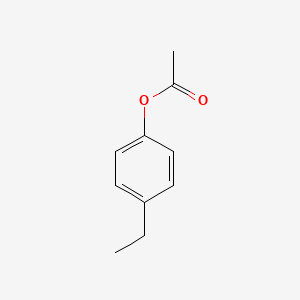

4-Ethylphenyl acetate

Description

Contextualization within Aromatic Esters and Phenolic Acetates Research

4-Ethylphenyl acetate (B1210297) belongs to the class of aromatic esters and, more specifically, phenolic acetates. cymitquimica.com Aromatic esters are characterized by an ester functional group attached to an aromatic ring, a structural motif that often imparts unique and desirable aroma characteristics. Phenolic acetates are a subclass where the acetyl group is bonded to the oxygen of a phenol (B47542) or a substituted phenol. Research into phenolic compounds and their esters is extensive, driven by their natural occurrence in plants and their wide range of biological activities and applications. mdpi.comnih.gov The study of these compounds often involves understanding how structural variations, such as the type and position of substituents on the aromatic ring, influence their physical, chemical, and biological properties. researchgate.net

Significance in Contemporary Chemical and Biological Sciences

The significance of 4-ethylphenyl acetate in modern science is multifaceted. In chemistry, it serves as a valuable building block for synthesizing more complex organic molecules. cymitquimica.comsmolecule.com Its chemical properties make it a useful intermediate in various synthetic pathways. From a biological perspective, its pleasant aroma has led to its use in the flavor and fragrance industries. myskinrecipes.com Furthermore, research has explored its role as a semiochemical, specifically as an insect attractant, which has implications for pest management strategies. pherobase.compherobase.com

Overview of Established and Emerging Research Domains

Established research on this compound has primarily focused on its application in the flavor and fragrance industry due to its sweet, fruity, and floral scent. myskinrecipes.comchemicalbook.com It has been identified as a volatile compound in various brandies and wines, contributing to their aromatic profiles. pherobase.comresearchgate.net An emerging and significant area of research is its role in entomology as an insect pheromone or attractant. science.govmpg.de Additionally, its potential applications in material science, for instance, in the development of polymers, are being investigated. smolecule.comscispace.com

Interdisciplinary Research Connections

The study of this compound inherently fosters interdisciplinary research. It connects organic chemistry, for its synthesis and characterization, with analytical chemistry for its detection and quantification in various matrices. nih.govchemicalbook.comchemscene.com Its application in consumer products links it to food science and cosmetology. myskinrecipes.com The investigation of its role as an insect attractant brings together entomology and chemical ecology. pherobase.compherobase.com Moreover, its potential biological activities create a bridge to medicinal chemistry and pharmacology. smolecule.comjmi.ac.in

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMYMLIUCWWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863131 | |

| Record name | Phenol, 4-ethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-23-6 | |

| Record name | 4-Ethylphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3245-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-ethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-ethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F8A85YM2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile

The fundamental chemical and physical properties of 4-ethylphenyl acetate (B1210297) are crucial for its application and research.

| Property | Value |

| IUPAC Name | (4-ethylphenyl) acetate nih.gov |

| CAS Registry Number | 3245-23-6 lookchem.comscbt.com |

| Molecular Formula | C₁₀H₁₂O₂ lookchem.comscbt.com |

| Molecular Weight | 164.20 g/mol lookchem.comscbt.com |

| Physical State | Colorless to pale yellow liquid cymitquimica.comchemicalbook.com |

| Odor | Sweet, fruity, floral cymitquimica.comchemicalbook.com |

| Boiling Point | 226-233.7 °C myskinrecipes.comlookchem.com |

| Flash Point | 91 °C lookchem.comtcichemicals.com |

| Density | 1.027-1.03 g/cm³ myskinrecipes.comlookchem.com |

| Solubility | Soluble in organic solvents like alcohol and oils; very slightly soluble in water. cymitquimica.comchemicalbook.com |

| Refractive Index | 1.4980-1.5000 lookchem.com |

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

Proton NMR (¹H-NMR) is instrumental in identifying the number and types of hydrogen atoms within a molecule. In the ¹H-NMR spectrum of 4-ethylphenyl acetate (B1210297), distinct signals corresponding to the different proton environments are observed. chemicalbook.com The aromatic protons on the phenyl ring typically appear as a set of multiplets in the downfield region, a consequence of the ring's electronic structure. The protons of the ethyl group and the acetyl group each give rise to characteristic signals.

The chemical shifts, reported in parts per million (ppm), are a key piece of data derived from the spectrum. For 4-ethylphenyl acetate, these shifts provide clear evidence for the presence of the ethyl and acetate moieties attached to the phenyl ring. chemicalbook.com The integration of the peak areas further confirms the ratio of protons in each unique environment, aligning with the molecular structure. libretexts.org

¹H-NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.com

| Signal Assignment | Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 7.164 |

| Aromatic (C₆H₄) | 6.973 |

| Methylene (-CH₂) | 2.610 |

| Methyl (acetyl, -COCH₃) | 2.228 |

| Methyl (ethyl, -CH₃) | 1.205 |

| Data obtained using a 400 MHz instrument. |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Applications

Complementing ¹H-NMR, Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound produces a distinct signal in the ¹³C-NMR spectrum. The chemical shifts in ¹³C-NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

The carbonyl carbon of the acetate group is characteristically found far downfield. The aromatic carbons exhibit signals in the intermediate region, while the aliphatic carbons of the ethyl group appear at the most upfield positions. This dispersion of signals allows for the unambiguous assignment of each carbon atom in the structure.

¹³C-NMR Spectroscopic Data for this compound

| Carbon Environment | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170-171 |

| Aromatic (C-O) | ~148 |

| Aromatic (C-C₂H₅) | ~138 |

| Aromatic (CH) | ~129 |

| Aromatic (CH) | ~121 |

| Methylene (-CH₂) | ~28 |

| Methyl (acetyl, -COCH₃) | ~21 |

| Methyl (ethyl, -CH₃) | ~15 |

| Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretch of the ester group. orgchemboulder.com The C-O stretching vibrations of the ester linkage appear in the 1000-1300 cm⁻¹ region. orgchemboulder.com Additionally, the aromatic C=C stretching vibrations and C-H bending vibrations contribute to the unique pattern of the spectrum, further confirming the identity of the compound. doi.org

Key FT-IR Absorption Bands for this compound chemicalbook.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1740 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-O Stretch (Ester) | ~1200 & ~1050 |

| C-H Bending (Aromatic) | ~900-675 |

| Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., neat liquid, KBr pellet). |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

MALDI-TOF Mass Spectrometry for Molecular Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. In the analysis of this compound, MALDI-TOF MS can be used to confirm the molecular weight of the compound. researchgate.net The technique involves embedding the analyte in a matrix material, which, upon irradiation with a laser, facilitates the desorption and ionization of the analyte molecules. The resulting ions are then accelerated in a time-of-flight analyzer, and their mass-to-charge ratio is determined. The detection of a molecular ion peak corresponding to the calculated molecular weight of this compound (164.20 g/mol ) provides strong evidence for its identity. nist.govchemscene.com

Electron Ionization Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for the structural analysis of volatile compounds like this compound. centroames.it In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum is a unique fingerprint of the compound, characterized by the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The mass spectrum of this compound (C₁₀H₁₂O₂) shows a molecular ion peak [M]⁺ at an m/z of 164, corresponding to its molecular weight. nist.govnih.gov The fragmentation pattern provides crucial structural information. Key fragments observed in the EI-MS of this compound include ions at m/z 122 and 107. nih.gov The ion at m/z 122 likely results from the loss of a ketene (B1206846) molecule (CH₂CO) from the molecular ion, a characteristic fragmentation for phenyl acetates. The base peak, which is the most intense peak in the spectrum, provides further clues to the molecule's stability and fragmentation pathways.

Table 1: Key Mass Fragments of this compound in EI-MS

| m/z | Proposed Fragment | Relative Intensity |

| 164 | [C₁₀H₁₂O₂]⁺ (Molecular Ion) | Varies |

| 122 | [M - CH₂CO]⁺ | Significant |

| 107 | [C₇H₇O]⁺ | Significant |

Data sourced from NIST Mass Spectrometry Data Center. nist.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool for the separation, identification, and quantification of compounds in complex mixtures. rsc.org For aromatic acetates like this compound, LC-MS provides high sensitivity and selectivity. nih.govresearchgate.net The liquid chromatography component separates the analyte from the matrix based on its physicochemical properties, such as polarity. tandfonline.com The mass spectrometer then provides mass information for the eluted compounds, enabling their identification.

In a typical reverse-phase LC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape and ionization efficiency. sielc.comresearchgate.net The retention time of this compound will depend on the specific chromatographic conditions, including the column, mobile phase composition, and gradient program. researchgate.net Mass spectrometry detection, often using an electrospray ionization (ESI) source, allows for the sensitive detection of the protonated molecule [M+H]⁺ or other adducts. shimadzu.com LC-MS/MS, a tandem mass spectrometry technique, can further enhance selectivity and provide structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC-MS) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. rsc.orgtandfonline.com This technique is particularly advantageous for the analysis of complex samples containing numerous components. mdpi.com

For the analysis of this compound and similar compounds, UPLC-MS methods often employ a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, frequently modified with formic acid. tandfonline.commdpi.com The high efficiency of UPLC allows for rapid separation of isomers and closely related compounds. rsc.org The coupling with a mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (TQ) instrument, provides accurate mass measurements and fragmentation data, enabling confident identification and quantification of the target analyte. mdpi.commdpi.com The enhanced sensitivity of UPLC-MS makes it suitable for detecting trace levels of this compound in various matrices. avantorsciences.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. It provides information about the absorption and sometimes emission of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Absorption and Emission Spectra Analysis

The UV-Vis absorption spectrum of this compound in a solvent like ethyl acetate would be expected to show characteristic absorption bands arising from π-π* transitions within the phenyl ring. researchgate.netresearchgate.net The position and intensity of these bands are influenced by the substituents on the aromatic ring, namely the ethyl and acetate groups. nih.gov The acetate group, being an ester, can influence the electronic environment of the phenyl ring. cymitquimica.com The absorption spectrum of similar aromatic compounds often shows a primary absorption band at a specific wavelength (λmax). plos.org

Fluorescence or emission spectroscopy can provide further insights into the photophysical properties of this compound. researchgate.net Upon excitation at an appropriate wavelength (usually corresponding to an absorption maximum), the molecule may relax to its ground state by emitting a photon. The resulting emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (Stokes shift). The quantum yield of fluorescence is a measure of the efficiency of this emission process.

Correlation of Photophysical Properties with Structural Features

The photophysical properties of this compound are directly linked to its molecular structure. mdpi.comacs.org The ethyl group, being an electron-donating group, and the acetate group, which can have both electron-withdrawing and resonance effects, modify the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the phenyl ring. researchgate.netbohrium.com

The position of the substituents on the phenyl ring (in this case, para) significantly influences the electronic transitions and thus the absorption and emission characteristics. mdpi.com The electronic density distribution in the ground and excited states, which can be studied using computational methods like Density Functional Theory (DFT), helps in understanding the nature of the electronic transitions and their correlation with the observed spectra. mdpi.comacs.org The planarity of the molecule and the rotational freedom of the substituent groups also play a role in determining the photophysical behavior. mdpi.com

Chromatographic Methods for Separation and Quantification

Various chromatographic techniques are employed for the separation and quantification of this compound from different sample matrices. The choice of method depends on the volatility of the compound and the complexity of the sample.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nist.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. google.com A variety of columns with different polarities can be used for separation. nih.gov For quantification, a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. unirioja.esmdpi.com GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of MS. nih.gov

High-Performance Liquid Chromatography (HPLC) is another essential technique, especially for less volatile compounds or when derivatization for GC is not desirable. researchgate.net As discussed in the LC-MS section, reverse-phase HPLC with a C18 column is a common choice for separating aromatic esters. sielc.com Quantification is typically achieved using a UV detector, set at a wavelength where this compound exhibits strong absorbance, or a more selective detector like a fluorescence detector or a mass spectrometer. shimadzu.comresearchgate.net

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Column Example | Mobile Phase/Carrier Gas Example | Detector |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometer |

| HPLC-UV | C18 | Acetonitrile/Water | UV Detector |

| UPLC-MS | Sub-2 µm C18 | Acetonitrile/Water with Formic Acid | Mass Spectrometer |

This table provides illustrative examples of typical chromatographic conditions.

Gas Chromatography (GC) for Purity Assessment and Composition Analysis

Gas chromatography (GC) is a fundamental technique for assessing the purity of this compound and analyzing its composition in mixtures. oshadhi.co.uk In this method, the sample is vaporized and carried by an inert gas through a column. oshadhi.co.uk The components separate based on their boiling points and interactions with the column's stationary phase, allowing for their individual detection. oshadhi.co.uk

In the synthesis of related compounds like 4-acetoxystyrene (B54282), GC is employed to determine the product composition, identifying and quantifying this compound as a potential byproduct or unreacted starting material. For instance, after a reaction to produce 4-acetoxyphenylmethylcarbinol, GC analysis might show the presence of 1.8% this compound. google.com Similarly, in other examples of this synthesis, GC analysis revealed the presence of 1.2% this compound. google.com The retention time and the peak area in the resulting chromatogram correspond to the identity and quantity of each component, respectively. oshadhi.co.uk This makes GC an essential tool for quality control and reaction optimization. The National Institute of Standards and Technology (NIST) also provides GC data for this compound for reference. nist.gov

Table 1: Example of GC Analysis in a Chemical Reaction

| Compound | Percentage (%) |

|---|---|

| 4-acetoxyphenylmethylcarbinol | 92.3 |

| This compound | 1.8 |

| 4-acetoxyacetophenone | 0.3 |

| Ethylbenzene | 1.6 |

| Other components | Balance |

Data derived from a synthesis process for 4-acetoxystyrene. google.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions involving this compound. researchgate.net This technique involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, such as silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber with a suitable solvent system, often a mixture of hexane (B92381) and ethyl acetate. rsc.orgbeilstein-journals.org

As the solvent moves up the plate, the components of the mixture travel at different rates, leading to their separation. By comparing the spots of the reaction mixture with those of the starting materials and expected products, chemists can determine if the reaction is complete. rsc.org Visualization of the separated spots can be achieved under UV light or by using developing agents like iodine. semanticscholar.org For instance, in the synthesis of various organic compounds, TLC is routinely used to track the consumption of reactants and the formation of products. rsc.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative analysis of this compound. rsc.org HPLC offers high resolution and sensitivity, making it suitable for accurately determining the concentration of the compound in a sample. core.ac.uk The system utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase under high pressure. usda.gov

In a typical HPLC setup for phenolic compounds, a C18 column is often used, and the mobile phase may consist of a gradient mixture of acetonitrile and water with an acid, such as acetic acid, to improve peak shape. jpmsonline.comresearchgate.net A detector, such as a photodiode array (PDA) detector, measures the absorbance of the eluting components, allowing for their quantification. usda.gov The external standard method is commonly used for quantitation, where the peak area of the analyte is compared to a calibration curve generated from standards of known concentrations. usda.gov This method has been successfully applied to the analysis of various phenolic compounds in samples like wine, demonstrating its utility for complex matrices. usda.gov

Spectrophotometric Assay Development

Spectrophotometric methods offer a means for the determination of substances, including trace elements, through the formation of colored complexes.

Complex Formation for Trace Element Determination using Analogous Reagents

While specific spectrophotometric assays for the direct determination of trace elements using this compound as the primary reagent are not commonly documented, the principles can be understood from analogous phenolic compounds. Spectrophotometric methods are widely used due to their simplicity, speed, and cost-effectiveness. researchgate.net These methods often rely on the formation of a colored complex between a reagent and a metal ion. ijpsr.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Acetoxystyrene |

| 4-Acetoxyphenylmethylcarbinol |

| Ethylbenzene |

| 4-Acetoxyacetophenone |

| Hexane |

| Ethyl acetate |

| Iodine |

| Acetonitrile |

| Acetic acid |

| 2,6-Dithiol-4-ethylphenol (DTEP) |

| Copper(II) |

| 5-(4-Ethylphenyl azo)2-Hydroxybenzaldehyde oxime |

| Iron(II) |

Computational Chemistry and Theoretical Studies of 4 Ethylphenyl Acetate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of organic compounds. Such calculations can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and map the distribution of electrons, which governs the molecule's chemical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational method that investigates the electronic structure of many-body systems. It is widely used to predict the properties of molecules and materials. While extensive, dedicated DFT studies specifically on 4-ethylphenyl acetate (B1210297) are not prevalent in the public literature, data for the compound are available in chemical databases, and principles can be drawn from studies on analogous structures. nih.govnist.gov

Geometry optimization using DFT methods seeks the lowest energy conformation of a molecule, predicting its most stable structure. researchgate.net For 4-ethylphenyl acetate, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the phenyl ring, the ester group, and the ethyl substituent. DFT calculations can predict parameters like bond lengths and angles that are in close agreement with experimental data. mdpi.comnih.gov The electronic structure analysis reveals the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. The presence of the electron-donating ethyl group and the electron-withdrawing acetate group influences the charge distribution across the aromatic ring.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H12O2 | nih.govnist.gov |

| Molecular Weight | 164.20 g/mol | nih.gov |

| XLogP3 | 2.6 | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. jacsdirectory.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. jacsdirectory.com

In DFT calculations, the energies of these orbitals are determined. For instance, in a study of a complex quinoline (B57606) derivative, the HOMO and LUMO energies were found to be -6.1141 eV and -1.9050 eV, respectively, resulting in an energy gap of approximately 4.2091 eV. iucr.org While these specific values are for a different molecule, they illustrate the type of data obtained from FMO analysis. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO would be associated with the carbonyl group of the acetate function.

Luminescence, including fluorescence and phosphorescence, involves the emission of light from electronically excited states. Computational methods like Time-Dependent DFT (TD-DFT) can model these processes by calculating the energies of the ground state (S0) and various excited states (e.g., the first singlet excited state, S1). acs.org The transition from S0 to S1 upon absorption of light, and the subsequent radiative decay from S1 back to S0 (fluorescence), can be simulated. mdpi.com

The terms Ligand-to-Ligand Charge Transfer (LLCT) and Metal-to-Ligand Charge Transfer (ML-LCT) describe specific types of electronic transitions that are primarily relevant to coordination complexes containing multiple ligands or a central metal ion. mdpi.com For example, studies on complex porphyrin-metal systems containing ethylphenyl groups have investigated ML-LCT transitions. nih.gov As a simple organic ester without a metal center, this compound itself would not exhibit ML-LCT. Its luminescent properties would be governed by transitions characteristic of the aromatic chromophore, such as π→π* and n→π* transitions.

Reaction Mechanism and Kinetics Modeling

Theoretical chemistry is essential for elucidating the complex pathways of chemical reactions, such as the degradation of organic compounds in the environment. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and final products, as well as calculate reaction rates.

The reaction between •OH and 4-EP can proceed through two main pathways:

H-atom abstraction : The •OH radical abstracts a hydrogen atom from the ethyl group or the phenolic hydroxyl group.

•OH addition : The •OH radical adds to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. nih.govmdpi.com

Quantum chemical calculations on 4-ethylphenol (B45693) have shown that the branching ratios (the percentage of the reaction that proceeds through a specific pathway) are highly dependent on the surrounding environment. nih.gov In the gas phase, H-atom abstraction is a significant pathway, but in an aqueous solution, the •OH addition pathway becomes much more dominant. This is attributed to solvent effects that stabilize the more polar addition transition state. nih.gov The rate constants for the reaction are also influenced by the phase, with adsorption on mineral particles noted to significantly enhance the reaction rate of 4-EP with •OH radicals. nih.gov

Table 2: Calculated Branching Ratios for the •OH Radical-Initiated Reaction of 4-Ethylphenol at 298 K

| Environment | OH-Addition Branching Ratio (Γadd) | H-Abstraction Branching Ratio (Γabs) |

|---|---|---|

| Aqueous Solution | 0.68 | 0.32 |

| Gas Phase | 0.26 | 0.74 |

| Inhomogeneous (e.g., particle surface) | 0.22 | 0.78 |

Data derived from a theoretical study on 4-ethylphenol. nih.gov

These theoretical findings for 4-ethylphenol suggest that the atmospheric degradation of this compound would also proceed via competing •OH addition and H-abstraction pathways, with the relative importance of each pathway being sensitive to environmental conditions. nih.gov

Rate Constant Determination across Environmental Phases

The environmental fate of this compound is significantly influenced by its reaction rates with key oxidants in various environmental compartments. Theoretical estimations provide valuable insights into its persistence and degradation pathways.

Table 1: Estimated Environmental Rate Constants and Half-Lives for Structurally Related Phenyl Acetates

| Environmental Phase | Reactant | Estimated Rate Constant | Estimated Half-Life |

| Gas Phase | OH Radical | 5.2 x 10⁻¹² cm³/molecule-sec | 6.2 days |

| Aqueous Phase (pH 7) | Hydrolysis | 2.03 x 10⁻¹ L/mole-sec | 1 year |

| Aqueous Phase (pH 8) | Hydrolysis | 2.03 x 10⁻¹ L/mole-sec | 40 days |

Note: Data is for ethyl phenylacetate (B1230308) and serves as an estimate for this compound. nih.gov

Basis Set Superposition Error (BSSE) Correction Procedures

In computational studies of intermolecular interactions, such as those involving this compound, the choice of basis set can introduce an artificial stabilization known as Basis Set Superposition Error (BSSE). gatech.edu This error arises because the basis functions of one molecule in a complex can be "borrowed" by the other, leading to an overestimation of the interaction energy. wikipedia.orgmdpi.com

To obtain accurate interaction energies, it is crucial to correct for BSSE. The most common method is the counterpoise (CP) correction procedure developed by Boys and Bernardi. gatech.eduwikipedia.org This method involves calculating the energies of the individual monomers in the full basis set of the dimer, using "ghost orbitals" for the absent monomer. wikipedia.orgq-chem.com The difference between the sum of the energies of the monomers calculated with and without the ghost orbitals provides the BSSE correction. gatech.edu While the full counterpoise correction is widely used, there is ongoing discussion about its potential to overcorrect. pku.edu.cn Nevertheless, applying a BSSE correction is considered standard practice for achieving reliable results in studies of weakly bound molecular complexes. gatech.edupku.edu.cn

Predictive Modeling in Drug Discovery and Environmental Fate

Ligand-Receptor Binding Simulations and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. smolecule.commdpi.com

For this compound and its derivatives, docking studies can elucidate how these molecules interact with specific biological targets, such as enzymes or receptors. smolecule.com The binding affinity, which is often expressed as a binding score or energy, can be calculated to rank potential ligands. plos.org For instance, a study on 4-ethyl phenyl sulfate, a related metabolite, interacting with bovine serum albumin reported a binding score of -5.28 kcal/mol, indicating a stable complex formation. plos.org

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's binding pocket. mdpi.complos.org For example, docking studies might show the ethylphenyl group of a ligand fitting into a hydrophobic pocket of a receptor, while the acetate moiety forms hydrogen bonds with polar residues. researchgate.net This information is invaluable for the structure-based design of more potent and selective ligands. mdpi.com Molecular dynamics simulations can further be employed to assess the stability of the predicted ligand-receptor complexes over time. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

Structure-Activity Relationship (SAR) studies examine how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate variations in the chemical structure with changes in a specific activity. These models are built on molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule.

While specific, published QSAR models exclusively developed for a defined biological activity of this compound are not prominent in publicly accessible literature, the principles can be understood through related compounds and the available descriptor data. For phenylacetate derivatives, QSAR studies have shown that parameters such as electronic properties and hydrophobicity are often key to their activity. For instance, in a study of anti-inflammatory phenylacetates, the pi-electron density of the highest occupied molecular orbital (HOMO) in the aromatic ring was found to be a significant parameter for activity, suggesting a potential charge transfer mechanism with the biological receptor. herts.ac.uk

The activity of a compound like this compound is determined by its structural components: the ethyl group (-CH₂CH₃), the phenyl ring (C₆H₄), and the acetate ester group (-OC(O)CH₃).

The Phenyl Ring and Ethyl Group: The lipophilicity, or "oil-loving" nature, of the molecule is significantly influenced by the benzene (B151609) ring and the attached ethyl group. This is a critical factor for processes like membrane permeation.

The Acetate Group: The ester functional group introduces polarity and the potential for hydrogen bonding, which can be crucial for binding to biological targets like enzymes or receptors.

QSAR models rely on calculating a wide range of molecular descriptors. A dissertation from University College London provides a comprehensive list of such descriptors calculated for this compound, which serve as the foundation for any QSAR investigation. stanford.edu

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value | Reference |

|---|---|---|---|

| Electronic | E (Excess Molar Refraction) | 0.660 | stanford.edu |

| Hydrogen Bonding | A (Summation H-bond acidity) | 0.00 | stanford.edu |

| Hydrogen Bonding | B (Summation H-bond basicity) | 0.58 | stanford.edu |

| Size/Volume | V (McGowan characteristic volume) | 1.354 | stanford.edu |

| Partitioning | Log P (Octanol/Water) | 2.56 | stanford.edu |

These descriptors quantify properties that govern a molecule's behavior. For example, Log P indicates how the compound will partition between fatty (lipid) and aqueous environments, while hydrogen bond acidity (A) and basicity (B) measure its ability to act as a hydrogen bond donor or acceptor, respectively. stanford.edu A QSAR model for a specific activity, such as antifungal or insect-attractant properties, would use statistical methods to find the best correlation between the activity data and a combination of these descriptors.

Ecotoxicity Predictions for Parent Compound and Degradation Products

Predictive toxicology models are essential for assessing the potential environmental risk of chemicals. In the environment, this compound is expected to undergo hydrolysis, breaking down into its parent compounds: 4-ethylphenol and acetic acid . Therefore, assessing the ecotoxicity of both the original compound and its primary degradation products is crucial.

Computational tools like the US EPA's ECOSAR (Ecological Structure Activity Relationships) can predict the aquatic toxicity of a chemical based on its structure. A recent theoretical study investigated the ecotoxicity of 4-ethylphenol and its transformation products using ECOSAR V2.0. bohrium.com While direct ECOSAR predictions for this compound are not readily published, the data for its primary degradation product, 4-ethylphenol, are available and highly relevant for environmental risk assessment. bohrium.comfujifilm.comnih.gov

The predicted and experimental toxicity values for the degradation products are summarized below.

Table 2: Aquatic Toxicity Data for the Degradation Products of this compound

| Organism | Endpoint | Duration | 4-Ethylphenol Value (mg/L) | Acetic Acid Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Fish (Pimephales promelas) | LC₅₀ (Lethal Concentration, 50%) | 96 h | 10.4 | >100 | fujifilm.com |

| Aquatic Invertebrate (Daphnia pulex) | EC₅₀ (Effective Concentration, 50%) | 48 h | 5.7 | - | fujifilm.com |

| Aquatic Invertebrate (Daphnia magna) | LC₅₀ (Lethal Concentration, 50%) | 48 h | - | 65 | herts.ac.uk |

| Algae | EC₅₀ (Effective Concentration, 50%) | - | - | 63 | herts.ac.uk |

LC₅₀ is the concentration lethal to 50% of the test population. EC₅₀ is the concentration that causes a specific effect (e.g., immobilization) in 50% of the population.

Based on these data, 4-ethylphenol shows moderate acute toxicity to aquatic life, particularly to fish and daphnids. fujifilm.com Acetic acid is generally considered to have low to moderate toxicity to aquatic organisms, with its primary effect at high concentrations being a change in pH. herts.ac.uknih.gov The breakdown of this compound in aquatic environments would lead to the formation of these two substances, and the resulting environmental impact would be a function of their combined toxicity and concentration.

Environmental Partitioning Behavior Modeling

Computational models are used to predict how a chemical will distribute itself in the environment—a process known as environmental partitioning. Key parameters include the octanol-water partition coefficient (LogP or Log Kow), water solubility, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

LogP (Octanol-Water Partition Coefficient): This value indicates a chemical's lipophilicity and its tendency to accumulate in the fatty tissues of organisms (bioaccumulation). A higher LogP value suggests a greater affinity for fatty environments over aqueous ones.

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). It is a good predictor of a molecule's transport properties, such as absorption and membrane penetration.

Water Solubility: This fundamental property dictates the maximum concentration of a substance that can dissolve in water and is crucial for predicting its environmental transport and fate.

Soil Adsorption Coefficient (Koc): This parameter describes the tendency of a chemical to bind to organic matter in soil or sediment. A high Koc value indicates that the compound will be less mobile in soil and more likely to be found in sediment rather than in water.

Computational models and databases provide the following partitioning parameters for this compound.

Table 3: Predicted and Experimental Environmental Partitioning Parameters for this compound

| Parameter | Value | Type | Reference |

|---|---|---|---|

| LogP (o/w) | 2.560 | Experimental | env.go.jp |

| XLogP3 | 2.6 | Computed | |

| Water Solubility | 426.3 mg/L at 25 °C | Estimated | env.go.jp |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Computed |

The LogP value of approximately 2.6 indicates that this compound has a moderate tendency to partition into organic phases and has some potential for bioaccumulation. Its estimated water solubility of 426.3 mg/L suggests it is slightly soluble in water. env.go.jp The absence of experimental data for the soil adsorption coefficient (Koc) highlights an area where further computational modeling or experimental work would be beneficial for a complete environmental risk assessment.

Biological Activities and Mechanistic Investigations of 4 Ethylphenyl Acetate and Its Derivatives

Enzyme Modulation and Inhibition Studies

The capacity of 4-ethylphenyl acetate (B1210297) and its derivatives to interact with and modulate the activity of various enzymes is a significant area of research. These interactions can lead to the inhibition or alteration of biological pathways, highlighting their potential as subjects for further investigation in medicinal chemistry.

General Enzyme Inhibition Research

Derivatives of 4-ethylphenyl acetate have been explored for their potential to inhibit a range of enzymes. For instance, thioesters derived from 2-sulfenyl ethylacetate have demonstrated inhibitory effects on snake venom enzymes like phospholipase A2 (PLA2) and metalloproteinases. nih.gov Specifically, compounds such as Ethyl 2-((4-chlorobenzoyl)thio)acetate, Ethyl 2-((3-nitrobenzoyl)thio)acetate, and Ethyl 2-((4-nitrobenzoyl)thio)acetate have shown dose-dependent inhibition of PLA2. nih.gov

Chalcone scaffolds incorporating a 4-ethylphenyl group have been investigated for their acetylcholinesterase (AChE) inhibitory activity. mdpi.com Studies have shown that these compounds can exhibit moderate to good inhibition of the AChE enzyme, with IC50 values in the micromolar range. mdpi.com The interactions are believed to occur at the enzyme's binding site through various types of bonding. mdpi.com

Furthermore, certain pyrazole (B372694) derivatives have been studied for their interaction with biological targets, including enzymes. ontosight.ai While specific data on this compound itself in general enzyme inhibition is limited in the provided results, the research on its derivatives points to a broader potential for this chemical class to interact with enzymatic systems.

Modulation of Biological Pathways through Enzyme-Receptor Interactions

The derivatives of this compound can influence biological pathways by interacting with enzymes and receptors. For example, N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic derivative that is thought to modulate biological targets like matrix metalloproteinases (MMPs) or neurotransmitter receptors. This modulation can affect signal transduction, gene expression, and metabolic regulation.

Cyclooxygenases (COXs) are key enzymes in the prostaglandin (B15479496) biosynthetic pathway, which is crucial in inflammation. nih.gov Thiazole (B1198619) carboxamide derivatives have been designed and evaluated as COX inhibitors. nih.gov These compounds, through their interaction with COX enzymes, can interfere with the production of prostaglandins, thereby modulating inflammatory pathways. nih.govnih.gov The binding of these inhibitors to the enzyme's active site is a key aspect of their mechanism. nih.gov

The interaction of these compounds with enzymes and receptors is often the initial step in a cascade of cellular events. For instance, the inhibition of enzymes like phosphodiesterase 4 (PDE4) by its inhibitors leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.netnih.gov This elevation in cAMP, a vital second messenger, is responsible for a wide array of biological processes, including the modulation of inflammatory responses. researchgate.netnih.gov

Selective Phosphodiesterase 4 (PDE-4) Inhibition (related compounds)

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP) and is a significant target for anti-inflammatory drugs. researchgate.netnih.gov While direct studies on this compound as a PDE4 inhibitor are not detailed, research on related structures provides insight into this area.

A variety of compounds have been developed as selective PDE4 inhibitors, aiming to treat chronic inflammatory diseases by increasing intracellular cAMP levels. researchgate.netnih.govacs.org The development of these inhibitors has faced challenges due to side effects, which has driven the search for new, more selective compounds. researchgate.netresearchgate.net

Novel series of benzimidazole (B57391) derivatives have been designed and synthesized as PDE4 inhibitors. acs.org Some of these compounds have shown highly selective inhibition of PDE4 subtypes, particularly PDE4B, which is associated with anti-inflammatory activity. acs.orgresearchgate.net For example, certain synthesized compounds exhibited significant inhibitory activity against the PDE4B enzyme. researchgate.net The selectivity of these inhibitors for different PDE4 subtypes (A, B, C, D) is a critical factor in their development, as it can influence their therapeutic efficacy and side-effect profile. acs.orgsci-hub.ru

Antimicrobial Research Applications

Derivatives of this compound have been the subject of significant research for their potential antimicrobial properties. These investigations have explored a range of chemical structures and their effectiveness against various microbial pathogens.

Antibacterial Activity of this compound Derivatives (e.g., Thiosemicarbazones, Imidazoles)

Thiosemicarbazone derivatives have demonstrated a broad spectrum of biological activities, including notable antimicrobial properties. grafiati.comresearchgate.netmdpi.com These compounds have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with some showing moderate to significant activity. grafiati.comresearchgate.net The introduction of different substituents onto the thiosemicarbazone scaffold can influence their antimicrobial efficacy. mdpi.comresearchgate.net For example, certain thiosemicarbazone derivatives have shown promising activity against strains like Staphylococcus aureus and Escherichia coli. researchgate.netniscpr.res.in

Imidazole (B134444) derivatives are another class of compounds that have been extensively studied for their antibacterial potential. nih.govresearchgate.netimist.ma The five-membered heterocyclic structure of imidazole is a common feature in compounds with antimicrobial effects. nih.gov Novel imidazole derivatives have been synthesized and evaluated against various bacterial strains, including multidrug-resistant ones. nih.govimist.maijpbr.in Studies have shown that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The specific substitutions on the imidazole ring play a crucial role in determining the antibacterial potency and spectrum. imist.maijpbr.in

Photodynamic Antimicrobial Therapy (PDT) Using Porphyrin Derivatives

Photodynamic therapy (PDT) is an emerging antimicrobial strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that are toxic to microbes. nih.govacs.org Porphyrin derivatives are a class of molecules that have been investigated as photosensitizers in PDT. nih.govrsc.org

A novel porphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), has been synthesized and assessed for its potential in antibacterial photodynamic therapy. nih.govresearchgate.net This compound exhibited excellent photophysical properties, including high quantum yields of singlet oxygen, which is a key cytotoxic agent in PDT. nih.govresearchgate.net

In studies, TEtPP has shown significant antimicrobial activity against clinically important bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The antibacterial effect was notably enhanced upon irradiation with light, demonstrating the photodynamic nature of its activity. nih.govresearchgate.netnih.gov For instance, the minimum inhibitory concentration (MIC) of TEtPP against P. aeruginosa and MRSA was significantly lower when irradiated compared to non-irradiated conditions. nih.govnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP) against various bacteria. nih.govnih.gov

| Bacterial Strain | Condition | MIC (µg/mL) |

| P. aeruginosa | Irradiated | 54.71 |

| P. aeruginosa | Non-irradiated | 402.90 |

| MRSA | Irradiated | 69.42 |

| MRSA | Non-irradiated | 109.30 |

| S. aureus | Irradiated | 67.68 |

| S. aureus | Non-irradiated | 58.26 |

This approach of using porphyrin derivatives in PDT represents a promising alternative for combating antibiotic-resistant bacteria. nih.govrsc.org

Antiproliferative and Anticancer Investigations

Derivatives containing structures related to this compound have been screened for their ability to inhibit the growth of various cancer cell lines. A series of synthetic phenylacetamide analogues of resveratrol, which possess a monosubstituted aromatic ring, were evaluated for their antiproliferative effects. researchgate.net These compounds demonstrated growth inhibitory activity against several tested cancer cell lines, with one derivative being particularly active against both estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB231) breast cancer cell lines. researchgate.net

Furthermore, an aspirin (B1665792) derivative, 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate, was synthesized and screened for its in vitro anti-proliferative activity against the full panel of 60 human cancer cell lines at the National Cancer Institute (NCI). researchgate.net At a concentration of 10 µM, the compound displayed considerable growth inhibition against the majority of the tested cell lines. researchgate.net The highest activity was observed against the breast cancer cell line T-47D, where it achieved a growth percentage of 89.47%. researchgate.net

The table below presents the percentage growth inhibition of selected cancer cell lines when treated with 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate at a 10 µM concentration.

| Cancer Type | Cell Line | Growth Inhibition (%) | Reference |

|---|---|---|---|

| Breast Cancer | T-47D | 89.47 | researchgate.net |

| Breast Cancer | MCF7 | >80 | researchgate.net |

| Leukemia | K-562 | >60 | researchgate.net |

| Leukemia | SR | >60 | researchgate.net |

| CNS Cancer | SF-295 | >60 | researchgate.net |

| Melanoma | MALME-3M | >60 | researchgate.net |

| Ovarian Cancer | OVCAR-3 | >60 | researchgate.net |

| Renal Cancer | SN12C | >60 | researchgate.net |

Aspirin (acetylsalicylic acid) has garnered significant interest for its potential role in cancer prevention and therapy. nih.gov This has spurred the development of new aspirin-based scaffolds designed to enhance efficacy and reduce side effects. researchgate.netnih.gov These novel compounds often modify the core aspirin structure to improve their anticancer properties. nih.gov For example, a hybrid of β-carboline and salicylic (B10762653) acid (a metabolite of aspirin) produced a compound that selectively inhibited the proliferation of liver cancer cells over normal liver cells and induced apoptosis. scienceopen.com

The compound 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate is an example of such an aspirin-based scaffold. researchgate.net Its synthesis and subsequent demonstration of considerable in vitro anti-proliferative activity support the therapeutic potential of this chemical class. researchgate.net Other advanced aspirin derivatives have also shown promise. NOSH-aspirin, for instance, demonstrated a dramatic reduction in tumor volume in animal models of colon cancer. nih.gov Similarly, 4-[(halophenyl)diazenyl]phenyl aspirinate derivatives showed better anticancer activity against nasopharyngeal cancer cell lines than aspirin alone. researchgate.net These findings highlight a strategy where the fundamental structure of aspirin is used as a template for developing new, potentially more potent, anticancer agents. nih.gov

Chemosensory System Modulation in Organisms

Insects rely heavily on their olfactory system, mediated by odorant receptors (ORs), for survival-critical behaviors like finding food and mates. frontiersin.orgplos.org Insect ORs are unique ion channels composed of a variable, odor-specific subunit (ORx) and a highly conserved co-receptor subunit known as Orco. plos.orgresearchgate.net The conservation of Orco across many insect species makes it an attractive target for developing broad-spectrum insect control agents. frontiersin.org

Research has led to the discovery of a class of small molecules that act as allosteric agonists of Orco. researchgate.net One of the first and most well-characterized of these is VUAA1, which has the chemical name N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. frontiersin.orgplos.org This compound, which contains a 4-ethylphenyl group linked to an acetamide (B32628) structure, can directly activate the Orco ion channel, even without the presence of a specific odorant or the ORx subunit. frontiersin.org This activation of nearly all olfactory sensory neurons can lead to highly aversive behavioral responses in insects, suggesting potential for use in novel repellents. frontiersin.orgresearchgate.net The discovery of VUAA1 confirmed the existence of a ligand-binding site on the Orco subunit, opening a new avenue for modulating insect olfactory behavior. plos.org More recently, phenethyl acetate has also been identified as an agonist of the Orco receptor in Drosophila melanogaster. nih.gov

Implications for Insect Pest Management Strategies and Vector Control

The chemical compound this compound has been identified as a behavior-modifying semiochemical with potential applications in integrated pest management (IPM) and the control of disease vectors. Semiochemicals, which are chemicals that mediate interactions between organisms, are increasingly explored as environmentally safer alternatives to broad-spectrum insecticides. mdpi.compeerj.com The utility of this compound in this context stems from its role as an attractant for certain insect species.

Research into attractant compositions for Drosophila fruit flies, a common pest in residential and commercial settings, has specifically identified ethylphenyl acetate as an effective attractant. google.com In comparative bioassays, its performance as a lure was rated highly, indicating its potential for use in monitoring and mass trapping strategies. google.com Traps baited with such attractants can be crucial for the early detection of invasive pests and for controlling their populations. govinfo.gov

The behavioral activity of this compound is further contextualized by the responses of insects to structurally similar compounds. For instance, 1-(4-ethylphenyl) ethanone, a ketone derivative, has been identified as a component of an aggregation pheromone for the Aedes aegypti mosquito, a major vector for diseases like dengue, Zika, and yellow fever. nih.gov This compound was also found to elicit significant electroantennographic (EAG) responses in the moth Heortia vitessoides, a pest of Aquilaria trees. ioz.ac.cn The EAG technique measures the total electrical output from the antenna's olfactory sensory neurons, and a positive response indicates that the insect can detect the compound. Furthermore, volatiles from cotton varieties susceptible to the mirid bug Apolygus lucorum exclusively contained 1-(4-ethylphenyl) ethanone, suggesting it may play a role in host selection for this agricultural pest. frontiersin.org The demonstrated activity of these related compounds underscores the significance of the 4-ethylphenyl moiety in mediating insect behavior, reinforcing the potential of this compound as a tool in pest management.

The development of strategies utilizing such compounds involves their deployment in traps or as part of a "push-pull" system, where attractants lure pests towards a trap ("pull") and repellents push them away from a protected resource. mdpi.com The use of species-specific or highly attractive compounds like this compound can enhance the efficacy of these systems, reducing reliance on conventional pesticides.

Table 1: Relative Attractiveness of Selected Compounds for Drosophila Species

This interactive table summarizes the findings from attraction-trapant behavioral bioassays.

Click to view data

| Compound | Relative Attractancy |

|---|---|

| This compound | ++ |

| 2-Phenylethyl acetate | ++ |

| Ethyl salicylate | + |

| Ethyl-3-phenyl-2-propyl acetate | ++ |

Table 2: Insects Showing Olfactory Responses to 1-(4-ethylphenyl) ethanone

This table lists insect species that have demonstrated a behavioral or electrophysiological response to a compound structurally related to this compound.

Click to view data

| Insect Species | Type of Response | Relevance |

|---|---|---|

| Aedes aegypti (Yellow Fever Mosquito) | Aggregation Pheromone | Disease Vector Control |

| Heortia vitessoides (Agarwood Borer) | Electroantennogram (EAG) | Agricultural Pest |

| Apolygus lucorum (Mirid Bug) | Identified in Susceptible Host Plant | Agricultural Pest |

Mechanisms of Olfactory Discrimination and Signal Transduction

The ability of an insect to detect and respond to a specific volatile compound like this compound is a complex process governed by a sophisticated olfactory system. This process begins when odorant molecules enter the fine sensory hairs, or sensilla, on the insect's antennae through tiny pores. mpg.de

Within the aqueous environment of the sensilla, odorant-binding proteins (OBPs) are thought to play a role in solubilizing and transporting hydrophobic molecules to the olfactory receptors (ORs) located on the dendritic membranes of olfactory sensory neurons (OSNs). peerj.com

The core of olfactory discrimination lies in the interaction between the odorant and the ORs. Insect ORs are heteromeric ligand-gated ion channels, typically composed of a highly variable, odorant-specific receptor subunit (OrX) and a highly conserved co-receptor subunit known as Orco. peerj.complos.org The OrX subunit determines the specificity of the receptor complex, meaning a particular OSN will respond to a specific range of chemical structures. When this compound binds to its corresponding OrX subunit, it induces a conformational change in the receptor complex.

This binding event leads to the opening of the ion channel, a process known as signal transduction. There are two primary models for this process in insects:

Ionotropic Transduction: This is a fast process where the binding of the odorant directly gates the Orco channel, allowing an influx of cations (like Na⁺ and Ca²⁺) into the neuron. This influx depolarizes the neuron's membrane, generating a receptor potential that, if it reaches a certain threshold, triggers an action potential—the electrical signal sent to the brain. mpg.depeerj.com

Metabotropic Transduction: Some evidence also points to a slower, secondary pathway involving G-proteins and second messengers like cyclic AMP (cAMP). peerj.combiologists.com In this model, the activated receptor complex can initiate an intracellular signaling cascade, which can modulate the channel's sensitivity and lead to a more prolonged response. biologists.com

The insect brain interprets the signals from thousands of these OSNs. Each OSN typically expresses only one type of OrX, making it a specialist for certain odors. The brain discriminates between different scents by recognizing the specific combination of OSNs that are activated—a "combinatorial code". Therefore, the perception of this compound results from a unique pattern of neuronal activation in the antennal lobe, the primary olfactory center in the insect brain. peerj.com

The high degree of conservation of the Orco subunit across many insect orders makes it an attractive target for developing broad-spectrum olfactory modulators for pest control. plos.orgfrontiersin.org Compounds that act as agonists (activators) or antagonists (inhibitors) of Orco can disrupt the normal olfactory function, effectively rendering an insect unable to locate mates, food, or oviposition sites. plos.orgfrontiersin.org While this compound itself is recognized by a specific OrX subunit, the study of Orco modulators provides a powerful framework for understanding how to manipulate insect behavior through chemical means. frontiersin.orgnih.gov

Environmental Fate, Ecotoxicology, and Sustainability Considerations

Degradation Pathways and Kinetics in Environmental Compartments

The persistence of 4-Ethylphenyl acetate (B1210297) in the environment is largely determined by the rates of its degradation through chemical and biological processes.

As a carboxylic acid ester, 4-Ethylphenyl acetate is susceptible to hydrolysis, a chemical process where water reacts with the ester bond to break the molecule into its constituent alcohol (4-ethylphenol) and carboxylic acid (acetic acid). The rate of this reaction is highly dependent on the pH of the surrounding medium.

Once volatilized into the atmosphere, the primary degradation pathway for this compound is through reaction with photochemically produced hydroxyl (•OH) radicals. cityu.edu.hk This oxidative process is a key determinant of the compound's atmospheric lifetime. The rate of this reaction can be estimated using structure-activity relationship (SAR) models like the Atmospheric Oxidation Program (AOPWIN™). episuite.devethz.ch

For the structurally similar compound ethyl phenylacetate (B1230308), the atmospheric half-life, based on its reaction with hydroxyl radicals, is estimated to be 6.2 days. nih.gov This suggests that this compound likely has a moderate persistence in the atmosphere. The reaction with •OH radicals can proceed via two main mechanisms: addition of the radical to the aromatic ring and abstraction of a hydrogen atom from the ethyl group. cityu.edu.hk For aromatic compounds, the OH-addition pathway is often dominant. cityu.edu.hk Due to its chemical structure, this compound is not expected to absorb light at wavelengths greater than 290 nm and is therefore not likely to undergo direct photolysis by sunlight. nih.gov

Biodegradation is a critical process for the removal of this compound from water and soil environments. This process involves the breakdown of the compound by microorganisms. Based on studies of related compounds, biodegradation is expected to be a significant environmental fate process.

For instance, ethyl phenylacetate achieved 78% degradation over 28 days in a Closed Bottle Test, indicating it is readily biodegradable. nih.gov Similarly, ethyl acetate is also known to be easily biodegraded. ymparisto.fi These findings suggest a high potential for this compound to be mineralized by microbial communities in both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. frontiersin.org Models such as BIOWIN™ are used to predict the likelihood and rate of aerobic and anaerobic biodegradation. chemistryforsustainability.org The process would likely involve an initial esterase-mediated hydrolysis to 4-ethylphenol (B45693) and acetic acid, which are then further degraded by microorganisms.

Environmental Partitioning and Distribution

The distribution of this compound in the environment is controlled by its tendency to partition between different media, such as water, soil, and air.

The mobility of this compound in the subsurface is determined by its tendency to adsorb to the organic matter fraction of soil and sediment. This property is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.orgchemsafetypro.com A low Koc value indicates a high potential for mobility and leaching into groundwater, whereas a high Koc suggests the compound will be relatively immobile. chemsafetypro.com

The Koc value can be estimated from the octanol-water partition coefficient (log Kow). epa.govdss.go.th Using the log Kow for this compound (ranging from 2.174 to 2.560), the estimated log Koc would fall in a range indicating low to moderate adsorption potential. This is consistent with data for the analogue ethyl phenylacetate, which has measured Koc values between 78 and 129 L/kg, classifying it as having high mobility in soil. nih.gov Therefore, this compound is not expected to adsorb strongly to suspended solids, soil, or sediment and may be mobile in these environments. nih.gov

The tendency of a chemical to move from soil or water into the air is known as volatilization. This process is governed by its vapor pressure and Henry's Law constant. ladwp.com With an estimated vapor pressure of 0.055 mmHg and an estimated Henry's Law constant of approximately 2.78 x 10⁻⁵ atm-m³/mol, this compound is expected to be moderately volatile. thegoodscentscompany.com This suggests that volatilization from moist soil and water surfaces can be an important environmental transport process, similar to its analogue ethyl phenylacetate. nih.gov

The potential for a chemical to undergo long-range atmospheric transport (LRAT) is assessed based on its persistence in the atmosphere and its physical-chemical properties. envirocomp.com A common screening criterion for LRAT potential is an atmospheric half-life greater than two days. ethz.ch The estimated atmospheric half-life for the related compound ethyl phenylacetate is 6.2 days, which exceeds this threshold. nih.gov This indicates that this compound may have the potential to be transported over long distances from its source of release, a characteristic assessed by metrics such as the Characteristic Travel Distance (CTD). ethz.chresearchgate.net

| Parameter | Estimated Value / Interpretation | Basis / Analogue Data |

|---|---|---|

| Hydrolysis | Expected to occur; rate is pH-dependent, increasing in alkaline conditions. | General ester chemistry stanford.eduoecd.org |

| Atmospheric Half-Life (Oxidation) | Moderate persistence (estimated ~6.2 days) | Analogue data for ethyl phenylacetate nih.gov |

| Biodegradation | Considered an important fate process; likely to be readily biodegradable. | Analogue data for ethyl phenylacetate and ethyl acetate nih.govymparisto.fi |

| Soil Mobility (Koc) | High mobility expected. | Estimated from log Kow; analogue data for ethyl phenylacetate (Koc: 78-129 L/kg) nih.gov |

| Volatilization Potential | Moderately volatile; an important transport process from water/moist soil. | Based on estimated vapor pressure and Henry's Law Constant thegoodscentscompany.com |

| Long-Range Transport Potential | Potential for LRAT based on atmospheric persistence of analogue. | Atmospheric half-life of ethyl phenylacetate > 2 days nih.govethz.ch |

Ecotoxicity Assessment of Parent Compound and Degradation Products

The environmental impact of this compound is not limited to the compound itself but extends to the products formed during its degradation. Hydrolysis, a primary degradation pathway, breaks the ester bond to form 4-ethylphenol and acetic acid. A thorough ecotoxicity assessment, therefore, necessitates evaluating the environmental risks posed by these breakdown products.

Comparative Toxicity of Metabolites and Byproducts

The primary degradation products of this compound, 4-ethylphenol and acetic acid, exhibit distinct ecotoxicological profiles.

4-Ethylphenol: This phenolic compound is recognized for its toxicity to aquatic life. synerzine.com Studies have shown that 4-ethylphenol has a notable antifungal activity against various soil-borne phytopathogenic fungi, suggesting its potential to disrupt soil microbial communities. researchgate.net It is classified as causing severe skin burns and eye damage and is toxic to aquatic life. synerzine.com In case of exposure, it can lead to respiratory distress and potential injury to the liver, lungs, and central nervous system. hmdb.ca

Comparative Ecotoxicity of this compound Degradation Products

| Compound | CAS Number | Primary Ecotoxicological Concerns | Key Findings |

|---|---|---|---|

| 4-Ethylphenol | 123-07-9 | Aquatic Toxicity, Antifungal Activity | Classified as toxic to aquatic life synerzine.com; shows potent activity against soil-borne plant pathogens. researchgate.net |

| Acetic Acid | 64-19-7 | Aquatic Toxicity (pH-dependent), Plant Growth Inhibition | Moderate toxicity to aquatic organisms, partly due to pH reduction santos.com; inhibits growth in aquatic plants like duckweed. cabidigitallibrary.org |

Influence of Environmental Factors (e.g., pH, NOₓ concentration) on Product Toxicity

The toxicity of chemical compounds in the environment is not static but can be significantly altered by various abiotic factors.

Influence of pH: The pH of an aquatic environment is a critical factor influencing the toxicity of the degradation products of this compound.

For phenolic compounds like 4-ethylphenol, toxicity to fish has been shown to increase with decreasing pH. researchgate.net At a lower pH, the compound is more likely to be in its protonated, more lipophilic form, which can more easily penetrate the biological membranes of aquatic organisms, thereby increasing its toxic effect.

The toxicity of acetic acid is also closely linked to pH. Its inhibitory effect on organisms like duckweed is enhanced by the modification of the pH in the surrounding media. cabidigitallibrary.org In general, for weak organic acids, the neutral form is more toxic than the dissociated anion, and the concentration of this neutral form increases as the pH drops.

Influence of NOₓ Concentration: Nitrogen oxides (NOₓ ≡ NO + NO₂) are major atmospheric pollutants that influence atmospheric chemistry. escholarship.org While NOₓ does not directly interact with this compound or its degradation products in water or soil to alter their toxicity, it plays a significant indirect role. NOₓ is a key precursor to the formation of nitric acid (HNO₃), a major component of acid rain. copernicus.org The deposition of acid rain can lower the pH of freshwater ecosystems. This reduction in environmental pH can, in turn, increase the bioavailability and toxicity of pH-sensitive compounds like 4-ethylphenol, as discussed above. researchgate.net

Green Chemistry Principles in Synthesis and Application

Adopting green chemistry principles in the synthesis and use of this compound is crucial for minimizing its environmental footprint. These principles focus on creating more sustainable chemical processes through intelligent solvent selection, the use of biocatalysts, and optimizing processes to reduce waste.

Solvent Selection for Reduced Environmental Impact